![molecular formula C18H11N3O2 B097775 (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one CAS No. 17306-34-2](/img/structure/B97775.png)
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial membrane potential. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is its potential as a fluorescent probe for the detection of metal ions, including copper and zinc. Additionally, this compound has shown to have potent anticancer and antibacterial properties. However, one of the limitations of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is its complex synthesis process, which requires careful optimization of reaction conditions for high yield and purity.
Direcciones Futuras
There are several future directions for the research on (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one. One of the potential directions is the development of new anticancer agents based on this compound. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one can be further investigated for its antibacterial and antifungal properties, with the aim of developing new antibiotics. Moreover, the potential of this compound as a fluorescent probe for the detection of metal ions can be explored further for its applications in material science and environmental monitoring.
Métodos De Síntesis
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one can be synthesized using various methods, including the condensation reaction between 8-hydroxyquinoline and 5-amino-2-methylquinoline in the presence of acetic acid and acetic anhydride. Another method involves the reaction between 8-hydroxyquinoline and 5-chloro-2-methylquinoline in the presence of a base, followed by the addition of an amine. The synthesis of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is a complex process that requires careful optimization of reaction conditions for high yield and purity.
Aplicaciones Científicas De Investigación
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, this compound has shown potential as a fluorescent probe for the detection of metal ions, including copper and zinc.
Propiedades
Número CAS |
17306-34-2 |
|---|---|
Nombre del producto |
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one |
Fórmula molecular |
C18H11N3O2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
5-(8-hydroxyquinolin-5-yl)iminoquinolin-8-one |
InChI |
InChI=1S/C18H11N3O2/c22-15-7-5-13(11-3-1-9-19-17(11)15)21-14-6-8-16(23)18-12(14)4-2-10-20-18/h1-10,22H |
Clave InChI |
BKMFKTWEULWQIS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



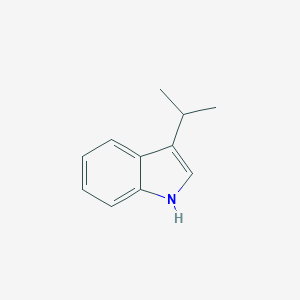
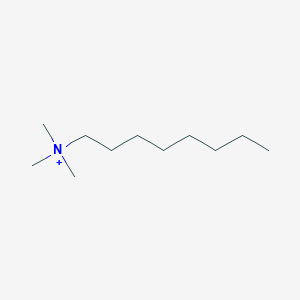
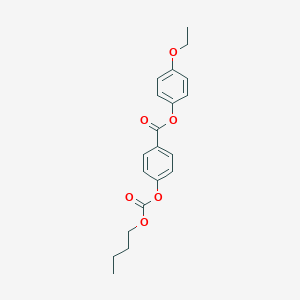
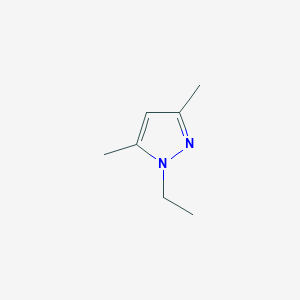
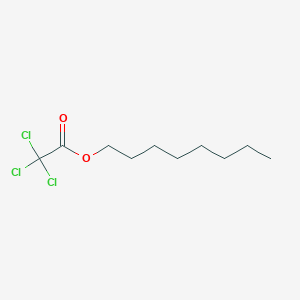
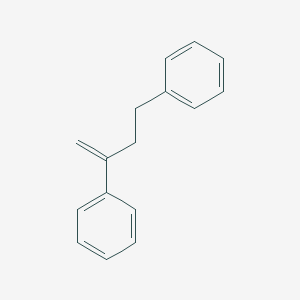
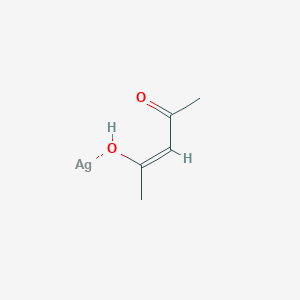
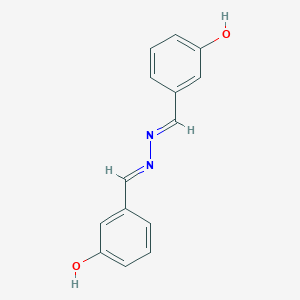
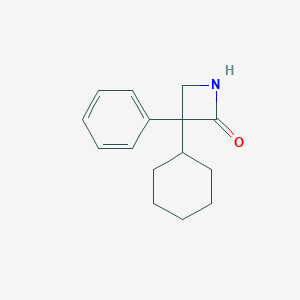
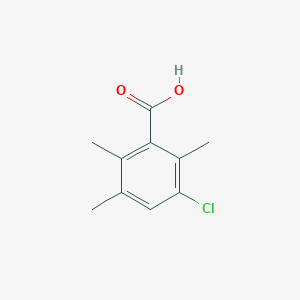
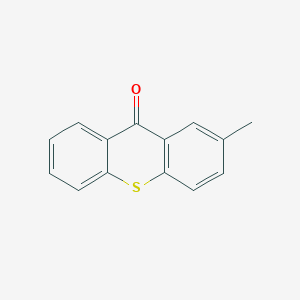
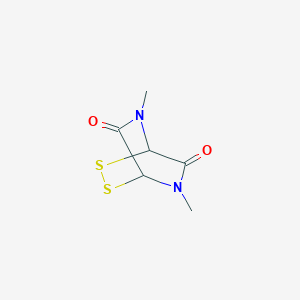
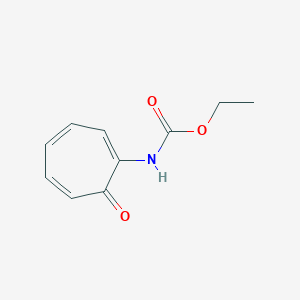
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)